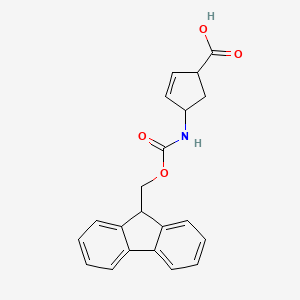

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid

Overview

Description

This compound, also referred to by its stereoisomeric forms (1R,4S)- and (1S,4R)-configurations (CAS 220497-65-4), features a cyclopentene ring core substituted with a carboxylic acid group and an Fmoc-protected amino group . The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid typically involves the following steps :

Protection of the amine group: The amine group of the starting material is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the cyclopentene ring: The protected amine is then subjected to cyclization to form the cyclopentene ring. This step often involves the use of a palladium catalyst and a suitable ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid has several applications in scientific research :

Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine functionality during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form the desired peptide or protein .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₁H₁₉NO₄

- Molecular Weight : 349.38 g/mol

- Applications : Solid-phase peptide synthesis (SPPS), conformational studies, and as a building block for bioactive molecules .

Structural Features

The target compound is compared with structurally related Fmoc-protected amino acids (Table 1):

Key Observations :

- Ring Size/Type : The cyclopentene ring in the target compound introduces strain compared to cyclohexane (Fmoc-tranexamic acid) or aromatic systems (Fmoc-AMPB-OH). This strain may enhance reactivity in ring-opening or addition reactions .

- Functional Groups: All compounds share the Fmoc-amino and carboxylic acid moieties, enabling compatibility with SPPS. Differences in core structure influence peptide backbone flexibility and steric hindrance during coupling .

Physicochemical Properties

Key Observations :

- The target compound’s solubility in aprotic solvents (DMF, DCM) aligns with typical Fmoc-amino acids, but its cyclopentene core may reduce aqueous solubility compared to piperazine derivatives .

- Stability: Fmoc groups generally degrade under strong acids, but the cyclopentene double bond may confer additional sensitivity to oxidative conditions .

Biological Activity

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid, commonly referred to as Fmoc-cyclopentene amino acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and drug development. This compound features a unique cyclopentene structure that contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Fmoc-cyclopentene amino acid is characterized by the following features:

- Molecular Formula : C₁₉H₁₉NO₄

- Molecular Weight : 325.36 g/mol

- CAS Number : 220497-67-6

The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides stability during peptide synthesis, allowing for selective deprotection under mild conditions.

Biological Activity

The biological activity of Fmoc-cyclopentene amino acid has been explored in various studies, primarily focusing on its role in peptide synthesis and potential therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of Fmoc-cyclopentene amino acids exhibit antimicrobial properties. A study demonstrated that certain analogs showed significant inhibition against Gram-positive bacteria, suggesting their potential use in developing new antibiotics .

Anticancer Properties

Fmoc-cyclopentene amino acids have also been investigated for their anticancer activity. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which play a crucial role in programmed cell death .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Fmoc-cyclopentene amino acids have been shown to inhibit proteolytic enzymes, which are often overactive in cancerous tissues. This inhibition could potentially slow tumor growth and metastasis .

Case Studies

-

Study on Antimicrobial Activity :

- Researchers synthesized several Fmoc-cyclopentene derivatives and tested their efficacy against various bacterial strains. The results indicated that some compounds had a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus, highlighting their potential as novel antimicrobial agents.

-

Anticancer Activity Evaluation :

- A comprehensive study assessed the anticancer effects of Fmoc-cyclopentene amino acids on different cancer cell lines. The findings showed that these compounds significantly reduced cell viability in a dose-dependent manner, with an emphasis on their apoptotic effects through caspase pathways.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of this compound, and how do they influence experimental design?

The compound’s molecular formula is C₂₁H₁₉NO₄ (MW: 349.38), with a CAS number of 220497-64-3 . It is hygroscopic and requires storage in a dry environment at 2–8°C to prevent degradation. The presence of a cyclopentene ring and FMOC-protected amino group contributes to its reactivity in peptide synthesis, particularly in solid-phase applications. Physical data (e.g., melting point, solubility) are often absent in safety sheets, necessitating empirical determination via techniques like DSC or HPLC .

Q. What are the primary research applications of this compound?

It serves as a chiral building block in peptide synthesis, enabling stereochemical control in drug discovery . For example, its cyclopentene backbone facilitates constrained peptide design, which is critical for studying protein-ligand interactions . Additionally, it is used in synthesizing fluorogenic probes for enzyme activity assays .

Q. What safety precautions are essential when handling this compound?

GHS classifications include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Researchers must wear PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical advice . Note that chronic toxicity data are unavailable, so ALARA (As Low As Reasonably Achievable) principles should apply .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s utility in asymmetric synthesis?

Modifications to the cyclopentene ring (e.g., introducing electron-withdrawing groups) can improve enantioselectivity in catalytic reactions. For instance, substituting the carboxylic acid with a tert-butyl ester (as in CAS 175291-56-2) enhances solubility in non-polar solvents, enabling use in organocatalysis . Computational modeling (e.g., DFT) is recommended to predict steric and electronic effects .

Q. How should researchers address conflicting or absent toxicity data in risk assessments?

Available SDSs lack ecotoxicological and chronic exposure data . To mitigate risks:

- Conduct Ames tests for mutagenicity.

- Use zebrafish embryos (FET assay) for acute aquatic toxicity screening .

- Cross-reference analogs like FMOC-protected amino acids (e.g., FMOC-phenylglycine, CAS 102410-65-1), which show low bioaccumulation potential .

Q. What strategies optimize its stability under varying reaction conditions?

The compound is stable at pH 4–8 but degrades under strong acids/bases. For reactions requiring acidic conditions (e.g., TFA deprotection), use scavengers like triisopropylsilane to minimize side reactions . Stability in DMSO (common in HTS) should be validated via NMR or LC-MS, as autooxidation of the cyclopentene ring may occur .

Q. How can stereochemical purity be confirmed during synthesis?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. For example, (1S,4R)- and (1R,4S)-enantiomers (CAS 220497-64-3 and 220497-65-4) exhibit distinct retention times in hexane:IPA (90:10) . X-ray crystallography is recommended for absolute configuration assignment .

Q. Data Contradictions and Recommendations

- GHS Classification Variability : Some SDSs classify the compound as Acute Toxicity Category 4 , while others omit this data . Validate with in-house acute oral toxicity testing (OECD 423).

- Ecotoxicity Gaps : No data on biodegradability or soil mobility exist . Use read-across models (e.g., EPI Suite) to estimate persistence .

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMUNNGMJRKNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141350 | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929976-63-6 | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929976-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.